3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea
Description
3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea is a synthetic urea derivative characterized by a pyrrolidinone core substituted with a 4-chlorophenyl group and a phenylethylurea side chain. Urea derivatives are widely studied for their biological activities, including kinase inhibition and cytotoxic properties. The 4-chlorophenyl moiety may enhance lipophilicity and receptor binding, while the pyrrolidinone ring contributes to conformational rigidity.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-15-6-8-17(9-7-15)23-13-16(12-18(23)24)22-19(25)21-11-10-14-4-2-1-3-5-14/h1-9,16H,10-13H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGJFCWZBGJPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be inferred from halogen-substituted aromatic systems and urea/pyrrolidinone-containing derivatives in the provided evidence. Below is a comparative analysis:
Halogen-Substituted Enones ()
The study in synthesizes halogenated enones (C1–C4) with cytotoxic properties. For example:
- (C1) : (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one
- (C2) : (E)-1-(4-chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one
| Property | Target Urea Compound | C1 (4-Chlorophenyl Enone) | C2 (Biphenyl Enone) |
|---|---|---|---|
| Core Structure | Pyrrolidinone-urea | α,β-Unsaturated ketone | α,β-Unsaturated ketone |
| Halogen | 4-Chlorophenyl | 4-Chlorophenyl | None (C2 has 4-tolyl) |
| Bioactivity | Not reported in evidence | Cytotoxic (IC₅₀: ~15 μM) | Cytotoxic (IC₅₀: ~22 μM) |
| Solubility | Likely low (urea + aromatic) | Moderate (polar ketone) | Low (bulky biphenyl) |
Key Findings :
- The 4-chlorophenyl group in C1 enhances cytotoxicity compared to non-halogenated analogs, suggesting that halogenation improves bioactivity .
Pyrazole Derivatives ()
lists pyrazole-based structures with trifluoromethyl and sulfanyl groups, such as 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde .
| Property | Target Urea Compound | Pyrazole Derivative |
|---|---|---|
| Core Structure | Pyrrolidinone-urea | Pyrazole |
| Halogen | 4-Chlorophenyl | 3-Chlorophenylsulfanyl |
| Electron Effects | Electron-withdrawing (Cl) | Electron-withdrawing (CF₃, S–Ph) |
| Bioactivity | Not reported | Likely enzyme inhibition (unreported) |
Key Findings :
- The meta-chlorophenylsulfanyl group in the pyrazole derivative may confer distinct electronic effects compared to the target compound’s para-chlorophenyl group.
- Trifluoromethyl groups (in pyrazole) enhance metabolic stability, whereas the urea group in the target compound may increase solubility in polar solvents .
Structural and Functional Implications
Role of Halogenation
- Para vs. Meta Substitution : The target compound’s 4-chlorophenyl group (para) likely improves π-π stacking with hydrophobic protein pockets compared to meta-substituted analogs (e.g., ’s pyrazole).
- Cytotoxicity: Halogenated enones () show moderate cytotoxicity, but the urea group in the target compound may shift the mechanism toward kinase or protease inhibition.
Urea vs. Ketone/Pyrazole Moieties
- Conformational Flexibility: The pyrrolidinone ring restricts rotation, which may improve target selectivity relative to flexible enones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
